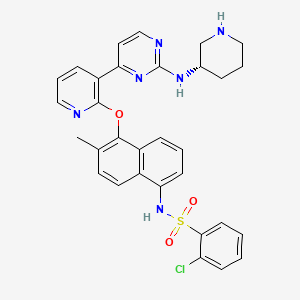

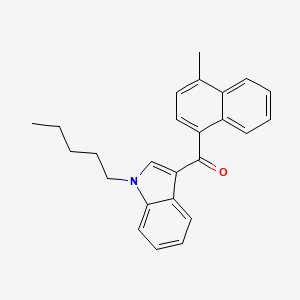

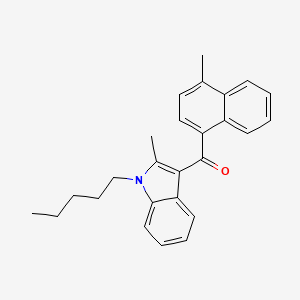

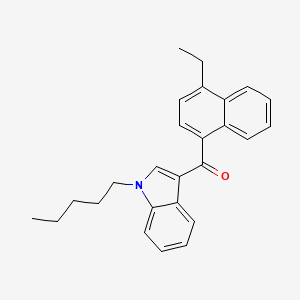

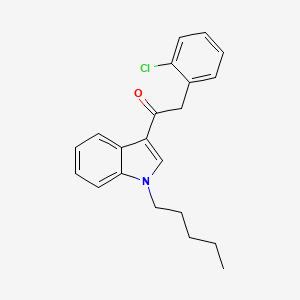

(S)-2-氯-N-(6-甲基-5-((3-(2-(哌啶-3-基氨基)嘧啶-4-基)吡啶-2-基)氧基)萘-1-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KIRA8 is a novel potent, monoselective ire1α kinase-inhibiting rnase attenuator (kira), promoting reversal of established fibrosis

科学研究应用

Anti-Tumor Mechanisms in Multiple Myeloma

Kira8 has been studied for its potential anti-tumor mechanisms in multiple myeloma . It has been found to decrease cell viability and induce apoptosis in human multiple myeloma cells . The compound works by inducing the C/EBP homologous protein (CHOP), and when combined with bortezomib, it exhibits more anti-myeloma effects .

Inhibition of IRE1α Activity

AMG-18, another name for the compound, is a potent and selective IRE1α inhibitor . It has IC50 values of 13 and 99 nM for recombinant and cellular IRE1α, respectively . This suggests that it could be used in research applications that require the inhibition of IRE1α activity.

Treatment of Blood Malignancies

Ire-1 inhibitors, such as this compound, have been suggested as a promising therapeutic strategy in blood malignancies . The levels of IRE1α and XBP1s are often elevated in various hematological malignancies, and inhibiting IRE1α could potentially be beneficial in the treatment of these conditions .

Reduction of ER-Stress Induced TGFβ Signaling

In lung epithelial progenitor cells, Kira8 has been shown to decrease ER-stress induced TGFβ signaling after bleomycin exposure . This suggests that it could have potential applications in research related to lung diseases.

Induction of Unfolded Protein Response and Cell Death

The compound has been found to induce the unfolded protein response and cell death in multiple myeloma cells . This suggests that it could be used in research applications that require the induction of these responses.

Inhibition of c-Abl-Activated UPR

The compound, when combined with a specific IRE1α inhibitor, KIRA8, has been found to enhance cell death with the reciprocal induction of CHOP mRNA expression . This suggests that it could be used in research applications that require the inhibition of c-Abl-activated UPR.

属性

IUPAC Name |

2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClN6O3S/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWUCMFVDXDRDE-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019271 |

Source

|

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Chloro-N-(6-methyl-5-((3-(2-(piperidin-3-ylamino)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-yl)benzenesulfonamide | |

CAS RN |

1630086-20-2 |

Source

|

| Record name | IRE-1 inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)

![(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone](/img/structure/B608287.png)